An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloroquinoline-6-Carboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloroquinoline-6-Carboxylic Acid
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its unique electronic and structural properties make it a privileged heterocycle in drug design. Within this class, 3-chloroquinoline-6-carboxylic acid represents a key synthetic intermediate and a molecule of interest for further functionalization. Its potential applications span from the development of novel kinase inhibitors to antimicrobial and antiproliferative agents.[1][2][3]
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the core physicochemical properties of 3-chloroquinoline-6-carboxylic acid, moving beyond a simple data sheet to explain the causality behind analytical methodologies. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility in the laboratory.
Molecular Identity and Structural Characteristics
The foundational step in characterizing any compound is to establish its precise molecular identity. 3-Chloroquinoline-6-carboxylic acid is an aromatic heterocyclic compound featuring a quinoline ring system substituted with a chlorine atom at the 3-position and a carboxylic acid group at the 6-position.
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Chemical Structure: (A 2D representation of the chemical structure would be displayed here in a formal whitepaper)
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Molecular Formula: C₁₀H₆ClNO₂[4]
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Canonical SMILES: C1=CC2=C(C=C1Cl)N=CC(=C2)C(=O)O
Summary of Physicochemical Properties
For rapid assessment and reference, the key physicochemical data for 3-chloroquinoline-6-carboxylic acid are summarized below. Where experimental data is not publicly available, expected values based on chemical principles are provided.
| Property | Value / Expected Range | Comments |
| Physical Form | Solid, powder | Expected to be a crystalline solid at room temperature. |
| Melting Point | 228-232 °C | A relatively high melting point indicates a stable crystal lattice. |
| Boiling Point | > 300 °C (Decomposes) | Estimated; high molecular weight and polarity suggest decomposition before boiling at atmospheric pressure. |
| Solubility | Water: Sparingly soluble.[7] Organic Solvents: Soluble in DMSO, DMF; moderately soluble in methanol, ethanol. | The carboxylic acid group provides some aqueous solubility, but the large aromatic system limits it.[7] |
| pKa | 3.5 - 4.5 (Estimated) | The acidity of the carboxylic acid is influenced by the electron-withdrawing quinoline ring and chlorine atom.[3][8] |
Spectroscopic and Analytical Profile
Accurate structural confirmation and purity assessment are paramount. The following sections detail the expected spectroscopic signatures for 3-chloroquinoline-6-carboxylic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum is dominated by the carboxylic acid moiety.
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O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region due to the hydrogen-bonded carboxylic acid hydroxyl group.[9][10][11]
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C=O Stretch: A sharp, intense peak should appear between 1725-1700 cm⁻¹ characteristic of an aromatic carboxylic acid carbonyl group.[9][12]
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C-O Stretch & O-H Bend: Look for absorptions in the 1320-1210 cm⁻¹ (C-O stretch) and 1440-1395 cm⁻¹ (O-H bend) regions.[9]
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Aromatic C=C & C-H Stretches: Medium to weak bands will be present in the 1600-1450 cm⁻¹ region (C=C) and above 3000 cm⁻¹ (C-H).
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C-Cl Stretch: A peak in the 850-550 cm⁻¹ region is indicative of the carbon-chlorine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the carbon-hydrogen framework.
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¹H NMR:
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Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >12 ppm, due to the acidic nature of the proton.[10]
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Aromatic Protons: The five protons on the quinoline ring will appear in the aromatic region (approximately 7.5-9.5 ppm). The specific chemical shifts and coupling patterns will depend on the electronic environment created by the chloro and carboxyl substituents. Protons adjacent to the nitrogen or in deshielding positions will be further downfield.
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¹³C NMR:
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Carbonyl Carbon (-COOH): This signal is typically found in the 165-175 δ range.[10]
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Aromatic Carbons: Multiple signals will be present in the 120-150 δ range, corresponding to the ten carbons of the quinoline ring system.
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UV-Vis Spectroscopy
The extended aromatic system of the quinoline ring acts as a strong chromophore. A UV-Vis spectrum, typically run in methanol or acetonitrile, will show strong absorbance bands, likely in the 250-350 nm range. This property is crucial for quantitative analysis using HPLC with a UV detector.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of small molecules like 3-chloroquinoline-6-carboxylic acid. A reversed-phase method is most appropriate.
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Stationary Phase: A C18 column is the logical choice, as its nonpolar nature will effectively retain the aromatic quinoline core.[13]
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (acetonitrile or methanol) is recommended.[13] The acid in the mobile phase ensures the carboxylic acid group remains protonated, leading to sharp, symmetrical peaks.
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Detection: UV detection at a wavelength of maximum absorbance (λmax), determined from the UV-Vis spectrum, will provide high sensitivity.[13]
Key Experimental Protocols and Methodologies
The following protocols provide robust, step-by-step procedures for the characterization and analysis of 3-chloroquinoline-6-carboxylic acid.
Protocol: Purity Determination by Reversed-Phase HPLC
This protocol establishes a validated method for assessing the purity of a sample.
Rationale: This method separates the target compound from potential impurities based on polarity. A gradient elution is employed to ensure that both more polar and less polar impurities are effectively resolved and eluted from the column.
Caption: Workflow for RP-HPLC Purity Analysis.
Methodology:
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System Preparation:
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
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Rationale: TFA acts as an ion-pairing agent and acidifies the mobile phase to ensure consistent protonation of the analyte, leading to better peak shape.
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Sample Preparation:
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Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Methanol:DMSO) to a final concentration of approximately 1 mg/mL.
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Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Rationale: Maintaining a constant temperature is critical for achieving reproducible retention times.[13]
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Detector: UV or Photodiode Array (PDA) detector set to monitor at the λmax of the compound (e.g., 260 nm) and also to collect a full spectrum (210-400 nm) for peak purity analysis.
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Injection Volume: 5 µL.
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Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 95 25.0 95 25.1 10 | 30.0 | 10 |
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Data Analysis:
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Integrate all peaks in the chromatogram.
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Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage (Area %).
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Protocol: Determination of pKa by Potentiometric Titration
Rationale: This method directly measures the change in pH of a solution of the acid as a strong base is added, allowing for the precise determination of the pKa, the point of half-neutralization.
Sources
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- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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